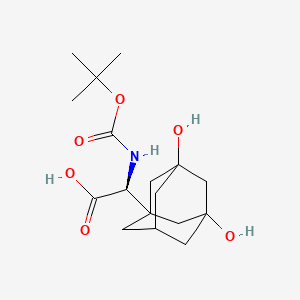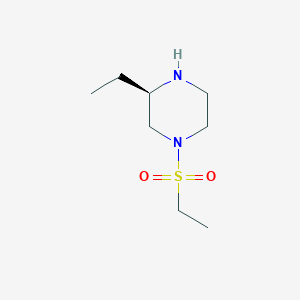
(R)-3-Ethyl-1-(ethylsulfonyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-3-Ethyl-1-(ethylsulfonyl)piperazine is a chiral piperazine derivative characterized by the presence of an ethyl group and an ethylsulfonyl group attached to the piperazine ring. Piperazine derivatives are widely recognized for their diverse biological and pharmaceutical activities, making them valuable in various scientific research and industrial applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-Ethyl-1-(ethylsulfonyl)piperazine typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions. This process involves an aza-Michael addition between the diamine and the in situ generated sulfonium salt .
Industrial Production Methods
Industrial production methods for piperazine derivatives often involve large-scale cyclization reactions and the use of solid-phase synthesis techniques. These methods ensure high yields and purity of the final product, making them suitable for pharmaceutical applications .
化学反応の分析
Types of Reactions
®-3-Ethyl-1-(ethylsulfonyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like thiols and amines are often employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted piperazine derivatives.
科学的研究の応用
®-3-Ethyl-1-(ethylsulfonyl)piperazine has numerous applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, including antidiabetic and anticancer activities.
Industry: Utilized in the development of pharmaceuticals and agrochemicals
作用機序
The mechanism of action of ®-3-Ethyl-1-(ethylsulfonyl)piperazine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an agonist or antagonist, modulating the activity of these targets. The presence of the sulfonyl group enhances its binding affinity and specificity, leading to its biological effects .
類似化合物との比較
Similar Compounds
Piperidine derivatives: Similar in structure but differ in the nitrogen atom arrangement.
Morpholine derivatives: Contain an oxygen atom in the ring, leading to different chemical properties.
Other piperazine derivatives: Include compounds with various substituents, such as aryl or alkyl groups.
Uniqueness
®-3-Ethyl-1-(ethylsulfonyl)piperazine is unique due to its specific chiral configuration and the presence of both ethyl and ethylsulfonyl groups. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound in research and industrial applications .
特性
分子式 |
C8H18N2O2S |
|---|---|
分子量 |
206.31 g/mol |
IUPAC名 |
(3R)-3-ethyl-1-ethylsulfonylpiperazine |
InChI |
InChI=1S/C8H18N2O2S/c1-3-8-7-10(6-5-9-8)13(11,12)4-2/h8-9H,3-7H2,1-2H3/t8-/m1/s1 |
InChIキー |
WWCUYYDJFKDBGC-MRVPVSSYSA-N |
異性体SMILES |
CC[C@@H]1CN(CCN1)S(=O)(=O)CC |
正規SMILES |
CCC1CN(CCN1)S(=O)(=O)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Azaspiro[5.5]undecane hemioxalate](/img/structure/B15220214.png)
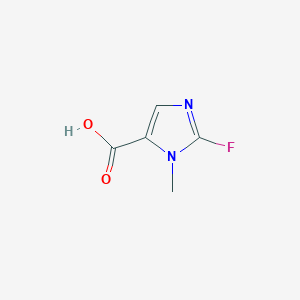
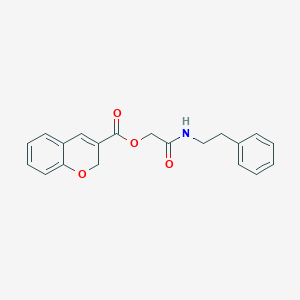
![12-hydroxy-1,10-bis(4-methoxy-2,6-dimethylphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B15220250.png)
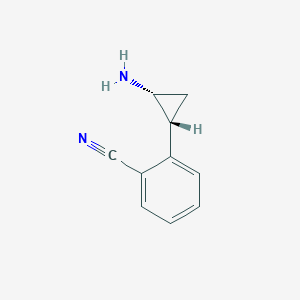
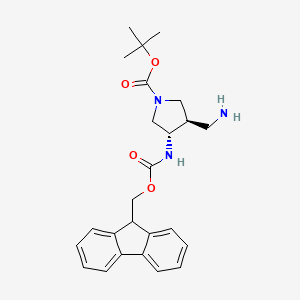
![5-((1-Hydroxy-7-methyl-1,3-dihydrobenzo[c][1,2]oxaborol-6-yl)oxy)pyrazine-2-carboxylic acid](/img/structure/B15220285.png)
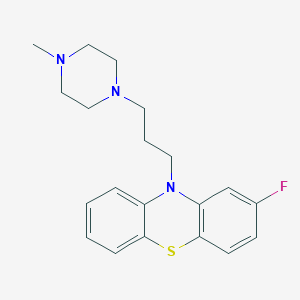
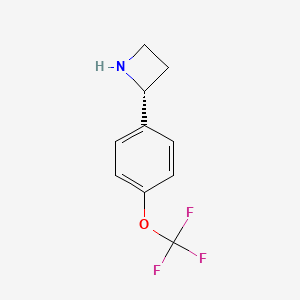
![Phenyl(2,6-diazaspiro[3.3]heptan-2-yl)methanone](/img/structure/B15220296.png)
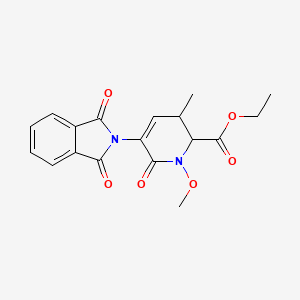
![6-Benzyl-2-thia-6-azaspiro[3.3]heptane 2,2-dioxide](/img/structure/B15220307.png)
